molecular formula C98H178N8O23 B141114 Dttdt-mdp CAS No. 127896-98-4

Dttdt-mdp

Cat. No. B141114
M. Wt: 1836.5 g/mol
InChI Key: FDWYQFOEFAGPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dttdt-mdp, also known as 3,4-methylenedioxy-N-ethylamphetamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is commonly referred to as a recreational drug, but it has also been studied for its potential therapeutic applications.

Mechanism Of Action

Dttdt-mdp acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, allowing them to remain in the synaptic cleft for a longer period of time. This results in an increase in mood, energy, and cognitive function.

Biochemical And Physiological Effects

Dttdt-mdp has been shown to produce a number of biochemical and physiological effects in the body. These include increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also produces feelings of euphoria and increased sociability.

Advantages And Limitations For Lab Experiments

One advantage of using dttdt-mdp in lab experiments is its well-studied synthesis method, which allows for consistent and reliable results. However, its recreational use and potential for abuse may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on dttdt-mdp. One area of interest is its potential as a treatment for PTSD and depression. Additionally, further studies could explore its potential as a cognitive enhancer or as a treatment for other psychiatric disorders. Further research is needed to fully understand the potential benefits and limitations of dttdt-mdp.

Synthesis Methods

The synthesis of dttdt-mdp involves the reaction of safrole with ethylamine and paraformaldehyde in the presence of an acid catalyst. The resulting compound is then reduced with lithium aluminum hydride to yield dttdt-mdp. This synthesis method has been studied extensively and has been optimized for high yield and purity.

Scientific Research Applications

Dttdt-mdp has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and depression. Studies have shown that dttdt-mdp has a unique mechanism of action that may make it effective in treating these conditions.

properties

CAS RN

127896-98-4

Product Name

Dttdt-mdp

Molecular Formula

C98H178N8O23

Molecular Weight

1836.5 g/mol

IUPAC Name

4-[2-[2-[3-acetamido-2-[3-acetamido-4-[1-[[1-[(1-amino-4-carboxy-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C98H178N8O23/c1-11-15-19-23-27-31-35-39-43-47-51-55-59-75(60-56-52-48-44-40-36-32-28-24-20-16-12-2)95(121)123-67-79-85(113)87(125-71(7)93(119)101-69(5)91(117)105-77(89(99)115)63-65-81(109)110)83(103-73(9)107)97(127-79)129-98-84(104-74(10)108)88(126-72(8)94(120)102-70(6)92(118)106-78(90(100)116)64-66-82(111)112)86(114)80(128-98)68-124-96(122)76(61-57-53-49-45-41-37-33-29-25-21-17-13-3)62-58-54-50-46-42-38-34-30-26-22-18-14-4/h69-72,75-80,83-88,97-98,113-114H,11-68H2,1-10H3,(H2,99,115)(H2,100,116)(H,101,119)(H,102,120)(H,103,107)(H,104,108)(H,105,117)(H,106,118)(H,109,110)(H,111,112)

InChI Key

FDWYQFOEFAGPTJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O

synonyms

2,2'-O-(2,2'-diacetamido-2,3,2',3'-tetradeoxy-6,6'-di-O-(2-tetradecylhexadecanoyl)-alpha,alpha'-trehalose-3,3'-diyl)bis(N-lactoyl-alanyl-isoglutamine)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.